molecular formula C46H84N7O17P3S B12375901 Pentacosanoyl-CoA

Pentacosanoyl-CoA

Cat. No.: B12375901
M. Wt: 1132.2 g/mol
InChI Key: OOYYVSZGLPEVRI-HQDNRMPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosanoyl-CoA is synthesized from pentacosanoic acid through a series of enzymatic reactions. The synthesis involves the activation of pentacosanoic acid by Coenzyme A, forming this compound. This process typically requires the presence of ATP, Coenzyme A, and specific enzymes such as acyl-CoA synthetase .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the use of advanced techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pentacosanoyl-CoA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes that facilitate the reactions under controlled conditions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which play significant roles in cellular metabolism and other biological processes .

Mechanism of Action

Pentacosanoyl-CoA exerts its effects through its role as a fatty acyl-CoA. It acts as a substrate for various enzymes involved in lipid metabolism, facilitating the biosynthesis and recycling of complex lipids. The molecular targets and pathways involved include enzymes like AGPAT11 and pathways related to energy metabolism and gene regulation .

Comparison with Similar Compounds

Similar Compounds

  • Palmitoyl-CoA (16:0 Coenzyme A)
  • Stearoyl-CoA (18:0 Coenzyme A)
  • Arachidoyl-CoA (20:0 Coenzyme A)
  • Behenoyl-CoA (22:0 Coenzyme A)
  • Lignoceroyl-CoA (24:0 Coenzyme A)

Uniqueness

Pentacosanoyl-CoA is unique due to its longer carbon chain length (25 carbons) compared to other fatty acyl-CoAs. This longer chain length influences its role in cellular processes and its interaction with specific enzymes and pathways .

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentacosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-37(55)74-30-29-48-36(54)27-28-49-44(58)41(57)46(2,3)32-67-73(64,65)70-72(62,63)66-31-35-40(69-71(59,60)61)39(56)45(68-35)53-34-52-38-42(47)50-33-51-43(38)53/h33-35,39-41,45,56-57H,4-32H2,1-3H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/t35-,39+,40?,41+,45-/m1/s1

InChI Key

OOYYVSZGLPEVRI-HQDNRMPVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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